molecular formula C16H20N2 B14295526 2,2'-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) CAS No. 119830-61-4

2,2'-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole)

Cat. No.: B14295526
CAS No.: 119830-61-4
M. Wt: 240.34 g/mol
InChI Key: GIKCYWNBTCBNAY-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings linked by an ethane bridge, with cyclopropyl groups attached to the pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) typically involves the condensation of cyclopropyl-substituted pyrrole derivatives with ethane-1,1-diyl precursors. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of iron(III) chloride under mild conditions . The reaction proceeds smoothly in water, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride

Major Products Formed

    Oxidation: Pyrrole-2,5-diones

    Reduction: Reduced pyrrole derivatives

    Substitution: N-substituted pyrroles

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is unique due to the presence of cyclopropyl groups attached to the pyrrole rings, which can impart distinct chemical and biological properties

Properties

CAS No.

119830-61-4

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(5-cyclopropyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole

InChI

InChI=1S/C16H20N2/c1-10(13-6-8-15(17-13)11-2-3-11)14-7-9-16(18-14)12-4-5-12/h6-12,17-18H,2-5H2,1H3

InChI Key

GIKCYWNBTCBNAY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(N1)C2CC2)C3=CC=C(N3)C4CC4

Origin of Product

United States

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